N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide
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Overview
Description
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- is a complex heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Aza-Diels-Alder Reaction: This method involves the coupling of an imine with an electron-rich alkene to form the quinazoline core.
Microwave-Assisted Reaction: This technique accelerates the reaction process and improves yields by using microwave irradiation.
Metal-Mediated Reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
Scientific Research Applications
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These are oxidized derivatives of quinazolines and exhibit a wide range of biological activities.
Uniqueness
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Biological Activity
N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. The quinazoline scaffold is known for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline backbone substituted with a dichlorophenyl group and a carboxamide functional group, contributing to its biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinazoline derivatives. For instance, molecular docking studies have shown that compounds similar to this compound exhibit significant binding affinities to various cancer-related targets.
- Case Study : In a study focused on substituted quinazoline derivatives, compounds demonstrated cytotoxic effects against human carcinoma cell lines (HePG2, MCF7, A549) using MTT assays. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.
Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 10 | 75 |
Escherichia coli | 15 | 65 |
Candida albicans | 11 | 80 |
These findings suggest that this compound possesses broad-spectrum antimicrobial activity .
The mechanism underlying the biological activities of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. For example:
- Kinase Inhibition : Similar compounds have been shown to inhibit maternal embryonic leucine zipper kinase (MELK), which plays a crucial role in cancer cell survival and proliferation .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary assessments indicate favorable properties that enhance its therapeutic potential:
- Solubility : The compound exhibits moderate solubility in aqueous solutions.
- Stability : It remains stable under physiological conditions, making it suitable for further development as a pharmaceutical agent.
Properties
CAS No. |
137522-72-6 |
---|---|
Molecular Formula |
C23H13Cl2N3O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-13-9-10-19(17(25)11-13)27-22(29)16-12-21-26-18-7-3-1-6-15(18)23(30)28(21)20-8-4-2-5-14(16)20/h1-12H,(H,27,29) |
InChI Key |
FTVSDYFQWMGMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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